molecular formula C7H4BrClN2S B1607799 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole CAS No. 65858-51-7

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole

Cat. No.: B1607799
CAS No.: 65858-51-7
M. Wt: 263.54 g/mol
InChI Key: SRDXMTAJHJMAHM-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics. The presence of bromomethyl and chloro substituents on the benzothiadiazole ring enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole typically involves the bromomethylation of 6-chloro-2,1,3-benzothiadiazole. One common method includes the reaction of 6-chloro-2,1,3-benzothiadiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of the corresponding benzothiadiazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiadiazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzothiadiazoline derivatives.

Scientific Research Applications

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-6-chloro-2,1,3-benzothiadiazole
  • 5-(Methyl)-6-chloro-2,1,3-benzothiadiazole
  • 5-(Bromomethyl)-2,1,3-benzothiadiazole

Uniqueness

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole is unique due to the presence of both bromomethyl and chloro substituents, which enhance its reactivity and potential for diverse chemical transformations. This dual substitution pattern distinguishes it from other benzothiadiazole derivatives and expands its utility in various applications.

Properties

IUPAC Name

6-(bromomethyl)-5-chloro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c8-3-4-1-6-7(2-5(4)9)11-12-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDXMTAJHJMAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381508
Record name 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65858-51-7
Record name 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65858-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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